molecular formula C20H28ClN3O2 B12907824 3(2H)-Pyridazinone, 4-butyl-2-(2-morpholinoethyl)-6-phenyl-, hydrochloride CAS No. 33048-42-9

3(2H)-Pyridazinone, 4-butyl-2-(2-morpholinoethyl)-6-phenyl-, hydrochloride

Cat. No.: B12907824
CAS No.: 33048-42-9
M. Wt: 377.9 g/mol
InChI Key: NYURJUZUJHJDDP-UHFFFAOYSA-N
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Description

3(2H)-Pyridazinone, 4-butyl-2-(2-morpholinoethyl)-6-phenyl-, hydrochloride is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a pyridazinone core, a butyl group, a morpholinoethyl side chain, and a phenyl group. The hydrochloride form indicates that it is a salt, which can enhance its solubility and stability.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3(2H)-Pyridazinone, 4-butyl-2-(2-morpholinoethyl)-6-phenyl-, hydrochloride typically involves multiple steps, starting from readily available precursors. The general synthetic route includes:

    Formation of the Pyridazinone Core: This step involves the cyclization of appropriate precursors under controlled conditions to form the pyridazinone ring.

    Introduction of the Butyl Group: The butyl group is introduced through alkylation reactions, often using butyl halides in the presence of a base.

    Attachment of the Morpholinoethyl Side Chain: This step involves the reaction of the pyridazinone intermediate with a morpholinoethyl reagent, typically under nucleophilic substitution conditions.

    Addition of the Phenyl Group: The phenyl group is introduced through electrophilic aromatic substitution reactions.

    Formation of the Hydrochloride Salt: The final step involves the treatment of the compound with hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

3(2H)-Pyridazinone, 4-butyl-2-(2-morpholinoethyl)-6-phenyl-, hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Alkyl halides for nucleophilic substitution or electrophiles for electrophilic substitution.

Major Products Formed

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with fewer oxygen-containing functional groups.

    Substitution: Substituted derivatives with new functional groups replacing existing ones.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects in various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3(2H)-Pyridazinone, 4-butyl-2-(2-morpholinoethyl)-6-phenyl-, hydrochloride involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact mechanism can vary depending on the specific application and the biological system involved.

Comparison with Similar Compounds

Similar Compounds

    Pyridazinone Derivatives: Compounds with similar pyridazinone cores but different substituents.

    Morpholinoethyl Compounds: Compounds with morpholinoethyl side chains but different core structures.

    Phenyl-Substituted Compounds: Compounds with phenyl groups attached to different core structures.

Uniqueness

3(2H)-Pyridazinone, 4-butyl-2-(2-morpholinoethyl)-6-phenyl-, hydrochloride is unique due to its specific combination of functional groups and its hydrochloride salt form, which can enhance its solubility and stability compared to similar compounds.

Properties

CAS No.

33048-42-9

Molecular Formula

C20H28ClN3O2

Molecular Weight

377.9 g/mol

IUPAC Name

4-butyl-2-(2-morpholin-4-ylethyl)-6-phenylpyridazin-3-one;hydrochloride

InChI

InChI=1S/C20H27N3O2.ClH/c1-2-3-7-18-16-19(17-8-5-4-6-9-17)21-23(20(18)24)11-10-22-12-14-25-15-13-22;/h4-6,8-9,16H,2-3,7,10-15H2,1H3;1H

InChI Key

NYURJUZUJHJDDP-UHFFFAOYSA-N

Canonical SMILES

CCCCC1=CC(=NN(C1=O)CCN2CCOCC2)C3=CC=CC=C3.Cl

Origin of Product

United States

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